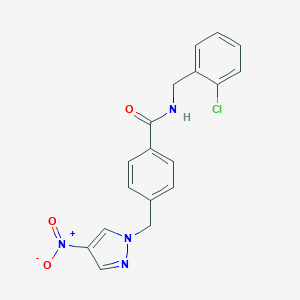
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide, also known as CNB-001, is a novel neuroprotective agent that has shown potential in treating various neurological disorders. This compound has been extensively studied for its mechanism of action and its ability to protect neurons from damage caused by oxidative stress.
Mecanismo De Acción
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide works by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide increases cAMP levels, which in turn activates various signaling pathways that promote cell survival and protect against oxidative stress.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been shown to have a number of biochemical and physiological effects. It increases the levels of various neuroprotective proteins such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). It also reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is its ability to protect neurons from damage caused by oxidative stress. This makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide. One area of interest is its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of traumatic brain injury. Additionally, there is interest in developing new formulations of N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide that can improve its solubility and bioavailability.
Métodos De Síntesis
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 4-nitro-1H-pyrazole to form 2-chlorobenzyl-4-nitro-1H-pyrazole. This intermediate is then reacted with benzamide to form N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been extensively studied for its neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress, which is a key factor in the development of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
Nombre del producto |
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide |
|---|---|
Fórmula molecular |
C18H15ClN4O3 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15ClN4O3/c19-17-4-2-1-3-15(17)9-20-18(24)14-7-5-13(6-8-14)11-22-12-16(10-21-22)23(25)26/h1-8,10,12H,9,11H2,(H,20,24) |
Clave InChI |
QNZXKGFGXYWSAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate](/img/structure/B213718.png)
![N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213719.png)

![4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B213723.png)




![N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide](/img/structure/B213730.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one](/img/structure/B213736.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B213737.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B213741.png)